molecular formula C15H13ClN4O B2440562 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172444-10-8

1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2440562
CAS RN: 1172444-10-8
M. Wt: 300.75
InChI Key: FHIXAZNUEGJNEB-UHFFFAOYSA-N
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Description

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .


Synthesis Analysis

The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The structure of pyridazie and pyridazinone ring has been described . The compound “1-(3-chlorophenyl)-4-cyclopropyl-6-(1-phenylethyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one” contains total 51 bond(s); 32 non-H bond(s), 19 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 hydrazone(s) and 1 Pyrazole(s) .


Chemical Reactions Analysis

Pyridazine based systems have been shown to have numerous practical applications . Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research into heterocyclic compounds like 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has demonstrated their potential in the development of new anticancer and antimicrobial agents. For instance, compounds incorporating oxazole, pyrazoline, and pyridine moieties have shown significant potency against cancer cell lines and pathogenic bacterial and fungal strains. Molecular docking studies indicate these compounds' potential to overcome microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Synthesis, Docking, and Screening of Fused Pyridine Derivatives

Another research direction involves the synthesis of novel pyridine and fused pyridine derivatives, leading to the creation of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids. These compounds have undergone molecular docking screenings towards GlcN-6-P synthase as the target protein, displaying moderate to good binding energies. They also demonstrated antimicrobial and antioxidant activities, further underscoring the versatility of pyrazolo[3,4-d]pyridazin derivatives in medicinal chemistry (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Antimicrobial and Anticancer Properties

Novel pyrazole derivatives with pyrazolyl and pyrazolo[4,3-d]-pyrimidine moieties have been synthesized and characterized, displaying significant in vitro antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than the reference drug doxorubicin, highlighting the potential of pyrazolo[3,4-d]pyridazin derivatives as promising leads in cancer therapy (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Mechanism of Action

The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . The obtained results showed that pyrazolo[3,4-d] pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .

Future Directions

The synthesized compounds can be considered as new candidates for further optimization as anticancer agents . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

properties

IUPAC Name

1-(3-chlorophenyl)-4-cyclopropyl-6-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-19-15(21)14-12(13(18-19)9-5-6-9)8-17-20(14)11-4-2-3-10(16)7-11/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXAZNUEGJNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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